molecular formula C11H11ClO2 B3170426 Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate CAS No. 943118-81-8

Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate

Cat. No.: B3170426
CAS No.: 943118-81-8
M. Wt: 210.65 g/mol
InChI Key: QSOSXLRFBBFQEJ-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by a cyclopropane ring attached to a carboxylate group and a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a 3-chlorophenyl-substituted alkene, using a carbenoid reagent. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, often used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted cyclopropane derivatives.

Scientific Research Applications

Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs with specific biological activities.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1-(3-chlorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that can modulate biological processes. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyclopropanecarboxylate
  • Ethyl cyclopropanecarboxylate
  • Cyclopropanecarboxylic acid methyl ester

Uniqueness

Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-(3-chlorophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOSXLRFBBFQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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